molecular formula C15H12N2O3 B2950560 6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile CAS No. 900014-96-2

6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile

Cat. No. B2950560
CAS RN: 900014-96-2
M. Wt: 268.272
InChI Key: BIRDCQXVPIBBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzodioxol group, which is a type of aromatic ring, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would all depend on the specific arrangement of atoms in the molecule .

Scientific Research Applications

6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile has a wide range of applications in scientific research. It has been used as a synthetic intermediate for the synthesis of other compounds, such as 1,4-dihydropyridines and pyrrolidines. It is also used as a tool to study biochemical and physiological processes, such as the inhibition of cytochrome P450 enzymes, the inhibition of monoamine oxidase, and the modulation of the hypothalamic-pituitary-adrenal axis. Additionally, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the effects of drugs on the central nervous system.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile is not yet fully understood. However, it is believed to interact with the cytochrome P450 enzymes, monoamine oxidase, and the hypothalamic-pituitary-adrenal axis. It is also believed to modulate the pharmacokinetics and pharmacodynamics of drugs, as well as to affect the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to interact with the cytochrome P450 enzymes, monoamine oxidase, and the hypothalamic-pituitary-adrenal axis. It is also believed to modulate the pharmacokinetics and pharmacodynamics of drugs, as well as to affect the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile in laboratory experiments include its low cost, its ability to be synthesized in a short amount of time, and its wide range of applications. However, it is important to note that this compound is a novel compound and its effects on biochemical and physiological processes are not yet fully understood. As such, it is important to be cautious when using this compound in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile in scientific research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its potential use as a tool for studying the effects of drugs on the central nervous system, as well as its potential use as a therapeutic agent. Finally, further research could be conducted into its potential use as a model compound for studying biochemical and physiological processes.

Synthesis Methods

The synthesis of 6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile involves the reaction of 1,3-benzodioxole and 2-ethoxynicotinonitrile in a solvent system of ethanol, water, and acetic acid. The reaction is carried out at room temperature and is completed in a few hours. The product is then isolated by precipitation and purified by recrystallization.

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-ethoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-18-15-11(8-16)3-5-12(17-15)10-4-6-13-14(7-10)20-9-19-13/h3-7H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRDCQXVPIBBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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